2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one
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Overview
Description
2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one is a heterocyclic compound that features an oxazole ring.
Preparation Methods
One common synthetic route involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Common reagents used in these reactions include sulfuric acid, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.
Biology: For its potential antimicrobial and anticancer properties.
Medicine: As a lead compound in drug discovery efforts targeting various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can bind to these targets through various non-covalent interactions, influencing biological pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring.
Comparison with Similar Compounds
Similar compounds to 2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one include other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole ring with the phenylethanone moiety, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
140454-99-5 |
---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C12H12N2O2S/c1-8-11(12(13)16-14-8)17-7-10(15)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3 |
InChI Key |
XWBYCROQFZEVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1SCC(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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